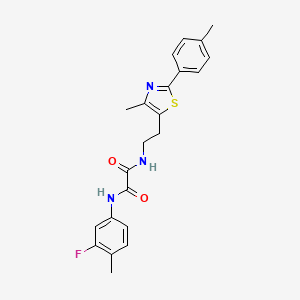
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A fluorinated phenyl ring .
- A thiazole moiety that enhances its biological interactions.
- An oxalamide backbone , which is known for its role in biological activity modulation.
1. Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives of thiazoles have shown significant cytotoxicity against various cancer cell lines. The oxalamide group may contribute to this activity by enhancing the interaction with cellular targets involved in cancer proliferation.
2. Anti-inflammatory Properties
Studies suggest that thiazole derivatives can modulate inflammatory pathways. The presence of the fluorine atom may enhance the compound's ability to interact with specific receptors involved in inflammatory responses, potentially leading to reduced inflammation.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, such as:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
These studies typically employ assays like MTT or XTT to assess cell viability post-treatment with varying concentrations of the compound.
The mode of action for similar compounds often involves:
- Intercalation with DNA : This leads to disruption of replication and transcription processes.
- Inhibition of specific enzymes : Targeting kinases or other proteins crucial for cancer cell survival.
Case Studies
- Case Study on Thiazole Derivatives : A study on thiazole derivatives demonstrated that modifications in the side chains significantly affected their anticancer activity. The introduction of a methyl group at specific positions increased potency against breast cancer cells, suggesting a similar potential for this compound.
- Anti-inflammatory Effects : In a model of acute inflammation, compounds with oxalamide structures were shown to reduce edema significantly, indicating that this compound might possess similar anti-inflammatory properties.
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-4-7-16(8-5-13)22-25-15(3)19(29-22)10-11-24-20(27)21(28)26-17-9-6-14(2)18(23)12-17/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBHLFSIYLDCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













